N-(1,3-THIAZOL-2-YL)-5-(2-THIENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE
Overview
Description
N-(1,3-THIAZOL-2-YL)-5-(2-THIENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a complex organic compound that has garnered significant interest in scientific research due to its unique structural properties and potential applications in various fields. This compound features a pyrazolo[1,5-a]pyrimidine core, which is known for its biological activity, and is further modified with thiazolyl, thienyl, and trifluoromethyl groups, enhancing its chemical reactivity and potential utility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-THIAZOL-2-YL)-5-(2-THIENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE typically involves multi-step organic reactionsCommon reagents used in these steps include halogenated precursors, organometallic reagents, and catalysts to facilitate the reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
N-(1,3-THIAZOL-2-YL)-5-(2-THIENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound, potentially modifying its reactivity.
Substitution: Commonly involves the replacement of one functional group with another, often facilitated by catalysts.
Common Reagents and Conditions
Typical reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts like palladium on carbon for hydrogenation reactions. Reaction conditions often involve specific temperatures, pressures, and solvents to optimize the reaction rates and yields .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s utility in different applications .
Scientific Research Applications
N-(1,3-THIAZOL-2-YL)-5-(2-THIENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(1,3-THIAZOL-2-YL)-5-(2-THIENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- N-(1-(4-METHYL-1,3-THIAZOL-2-YL)ETHYLIDENE)-2-(TRIFLUOROMETHYL)ANILINE
- N-(1,3-BENZOTHIAZOL-2-YL)-2-FLUOROBENZAMIDE
Uniqueness
N-(1,3-THIAZOL-2-YL)-5-(2-THIENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
N-(1,3-thiazol-2-yl)-5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8F3N5OS2/c16-15(17,18)11-6-8(10-2-1-4-25-10)20-12-7-9(22-23(11)12)13(24)21-14-19-3-5-26-14/h1-7H,(H,19,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWBSUJKPQBCMIC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC3=CC(=NN3C(=C2)C(F)(F)F)C(=O)NC4=NC=CS4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8F3N5OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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